molecular formula C25H26N2O4 B5745997 N-((3,4-DIMETHOXYPHENYL)((2-METHYLBENZOYL)AMINO)METHYL)-2-METHYLBENZAMIDE CAS No. 303061-77-0

N-((3,4-DIMETHOXYPHENYL)((2-METHYLBENZOYL)AMINO)METHYL)-2-METHYLBENZAMIDE

Cat. No.: B5745997
CAS No.: 303061-77-0
M. Wt: 418.5 g/mol
InChI Key: DNTDZAURLPOWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 2-methyl group. A methylene bridge connects a 3,4-dimethoxyphenyl group and a 2-methylbenzoyl amino moiety. Structural complexity distinguishes it from simpler benzamide derivatives, suggesting unique pharmacological or physicochemical profiles .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-16-9-5-7-11-19(16)24(28)26-23(18-13-14-21(30-3)22(15-18)31-4)27-25(29)20-12-8-6-10-17(20)2/h5-15,23H,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDZAURLPOWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-77-0
Record name N-((3,4-DIMETHOXYPHENYL)((2-METHYLBENZOYL)AMINO)METHYL)-2-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,4-Dimethoxyphenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylbenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the intermediate. This intermediate is then reacted with 2-methylbenzamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3,4-Dimethoxyphenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Nitro and halogenated derivatives of the original compound.

Scientific Research Applications

N-((3,4-Dimethoxyphenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3,4-Dimethoxyphenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Target Compound vs.
  • Bromine Substitution (): The bromopropanoyl group in N1-(3,4-dimethoxyphenethyl)-2-[(3-bromopropanoyl)amino]benzamide introduces electronegativity, which may enhance covalent interactions compared to the target’s methyl groups .
  • Oxadiazole Derivatives () : Heterocyclic rings like oxadiazole improve metabolic stability and hydrogen-bonding capacity, contributing to their reported analgesic efficacy. The target compound lacks such rings but retains the 3,4-dimethoxyphenyl motif, suggesting divergent mechanisms .

Pharmacological and Physicochemical Properties

Table 2: Activity and Property Comparison
Compound Name LogP (Predicted) Key Pharmacological Findings Reference
Target Compound ~3.5 (estimated) Not reported in evidence -
Rip-B ~2.8 No activity data reported
Oxadiazole Derivatives ~2.0–3.0 70–85% writhing inhibition at 50 mg/kg
A-740003 (P2X7 antagonist, ) ~3.2 Neuropathic pain reduction (ED₅₀: 30 mg/kg)
Key Observations:
  • Analgesic Activity : Oxadiazole derivatives with 3,4-dimethoxyphenyl groups exhibit significant analgesic activity, implying that the target compound’s dimethoxy motif may confer similar benefits . However, the absence of a heterocycle might limit its potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.